Apogossypolone
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Overview
Description
Apogossypolone is a semi-synthesized derivative of gossypol, a natural polyphenolic compound extracted from cottonseed. It is known for its potent anticancer properties, particularly as an inhibitor of the anti-apoptotic Bcl-2 family proteins . This compound has shown promise in inducing autophagy and apoptosis in various cancer cell lines, making it a significant compound in cancer research .
Mechanism of Action
Target of Action
Apogossypolone (ApoG2) is a non-peptidic small-molecule inhibitor that primarily targets the Bcl-2 family proteins . These proteins, including Bcl-2, Bcl-XL, and Mcl-1, are anti-apoptotic and play a crucial role in the survival of cancer cells . ApoG2 also interacts with Dickkopf Wnt signaling pathway inhibitor 3 (DKK3), a protein that is often downregulated in tumor tissues .
Mode of Action
ApoG2 binds to Bcl-2 family proteins, preventing their association with pro-apoptotic proteins . This action releases the pro-apoptotic proteins, allowing them to participate in the apoptotic response . In addition, ApoG2 activates DKK3 in a dose-dependent manner, which has been shown to suppress cell viability and invasion while promoting apoptosis .
Biochemical Pathways
ApoG2 affects several biochemical pathways. It inhibits cell proliferation and induces apoptosis by activating caspases-9, -3, and -8, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and Apoptosis Inducing Factor (AIF) . ApoG2 also inhibits the epithelial-to-mesenchymal transition (EMT) process in cancer cells, a critical step in cancer metastasis .
Pharmacokinetics
The pharmacokinetics of ApoG2 have been studied, showing favorable in vitro ADME properties . It has better stability compared to racemic gossypol and is better tolerated by mice . .
Result of Action
ApoG2’s action results in significant molecular and cellular effects. It inhibits cell growth and induces apoptosis in various cancer cells . It also inhibits cell proliferation, invasion, and the EMT process in cancer cells . Furthermore, ApoG2 treatment has been shown to inhibit tumor growth in xenograft models .
Action Environment
The action of ApoG2 can be influenced by environmental factors. For instance, the medium composition can affect the growth and aflatoxin inhibitory activities of ApoG2 . Also, light can enhance its anticancer activity by stimulating the generation of singlet oxygen and reactive oxygen species . Therefore, the environment plays a crucial role in the efficacy and stability of ApoG2.
Biochemical Analysis
Biochemical Properties
Apogossypolone interacts with the Bcl-2 family proteins in the low nanomolar range . It binds to the Bcl-2, Bcl-xL, and Mcl-1 proteins with high affinity . The binding mode has been characterized by recording [15N, 1H]-HSQC experiments .
Cellular Effects
This compound has been shown to inhibit cell proliferation, invasion, and epithelial-to-mesenchymal transition (EMT) process in various cancer cells, including cervical cancer cells and prostate cancer cells . It also upregulates Dickkopf Wnt signaling pathway inhibitor 3 (DKK3) in a dose-dependent manner .
Molecular Mechanism
This compound blocks the interaction of Bim and Bcl-2, leading to the induction of apoptosis in a number of human cancer cell lines . It also induces the cleavage of caspase-3, caspase-9, and Poly (ADP-ribose) polymerase (PARP) .
Temporal Effects in Laboratory Settings
This compound shows better stability when compared with a racemic gossypol and can be better tolerated by mice . It has been reported to have significant anti-lymphoma and anti-pancreatic cancer effects .
Dosage Effects in Animal Models
In animal models, this compound treatment has been shown to inhibit tumor growth . When combined with CHOP, this compound displayed even more complete inhibition of tumor growth .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well known. It is known that this compound is a specific secondary metabolite in Gossypium species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apogossypolone is synthesized from gossypol by removing two aldehyde groups. The synthesis involves several steps, including the use of chiral column chromatography to obtain optically pure atropisomers . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conversion.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory procedures to ensure high yield and purity. This may include the use of advanced purification techniques and scalable reaction setups .
Chemical Reactions Analysis
Types of Reactions: Apogossypolone undergoes various chemical reactions, including:
Oxidation: Conversion to other derivatives with altered biological activity.
Reduction: Potentially reducing the compound to simpler forms.
Substitution: Introducing different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride.
Substituting Reagents: Various organic halides and catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Apogossypolone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions of polyphenolic compounds with proteins.
Biology: Investigated for its role in inducing autophagy and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers, including prostate, cervical, and breast cancers
Industry: Potential applications in developing anticancer drugs and studying the mechanisms of drug resistance.
Comparison with Similar Compounds
Gossypol: The parent compound from which apogossypolone is derived.
BI97D6: A chiral derivative of this compound with potent anticancer activity.
Apogossypol: Another derivative with similar properties but different potency and toxicity profiles.
Uniqueness: this compound is unique due to its high binding affinity to multiple Bcl-2 family proteins and its ability to induce both autophagy and apoptosis. This dual mechanism of action makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGRWNXASCGTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469551 |
Source
|
Record name | CHEMBL1272170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886578-07-0 |
Source
|
Record name | CHEMBL1272170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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